molecular formula C22H30N2 B5236206 1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine

1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine

Cat. No. B5236206
M. Wt: 322.5 g/mol
InChI Key: APILLDVXAWYBIR-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine, commonly known as DMPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential pharmacological properties. DMPP is a highly selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in various physiological processes, including learning, memory, and inflammation.

Mechanism of Action

DMPP acts as an agonist of the α7 1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. These pathways are involved in the regulation of neurotransmitter release, synaptic plasticity, and cell survival.
Biochemical and Physiological Effects
DMPP has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to enhance long-term potentiation, a cellular mechanism that underlies learning and memory. DMPP has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, DMPP has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

DMPP is a highly selective agonist of the α7 1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine, which makes it an ideal tool for studying the function of this receptor. DMPP has also been shown to have a high affinity for the receptor, which allows for the precise modulation of its activity. However, DMPP has a relatively short half-life, which can limit its use in certain experimental paradigms.

Future Directions

There are numerous directions for future research on DMPP. One potential avenue is the investigation of its therapeutic potential in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of DMPP on neurotransmitter release, synaptic plasticity, and cell survival. Finally, the development of more potent and selective agonists of the α7 1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine, based on the structure of DMPP, could lead to the discovery of novel therapeutic agents.
Conclusion
In conclusion, DMPP is a piperazine derivative that has gained attention in scientific research due to its potential pharmacological properties. DMPP is a highly selective agonist of the α7 1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine, which has been shown to have anti-inflammatory, neuroprotective, and cognitive-enhancing effects. DMPP has been synthesized using a straightforward synthetic route and has been extensively studied for its potential therapeutic applications. Future research on DMPP could lead to the discovery of novel therapeutic agents for the treatment of cognitive disorders.

Synthesis Methods

DMPP can be synthesized using a straightforward synthetic route that involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 1-methyl-3-phenylpropan-1-amine. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon or Raney nickel, under an inert atmosphere. The resulting product is purified through column chromatography, yielding pure DMPP.

Scientific Research Applications

DMPP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and cognitive-enhancing effects. DMPP has also been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and other cognitive disorders.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(4-phenylbutan-2-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2/c1-18-9-10-19(2)22(17-18)24-15-13-23(14-16-24)20(3)11-12-21-7-5-4-6-8-21/h4-10,17,20H,11-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APILLDVXAWYBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylphenyl)-4-(4-phenylbutan-2-yl)piperazine

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